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Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2 /

1000162-78-6 equivalent). As a trisubstituted benzaldehyde derivative, this compound serves

as a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting

pharmaceuticals.

Given the proprietary nature of specific spectral libraries for novel intermediates, this guide

synthesizes predictive fragmentation modeling with comparative analog analysis. We evaluate

the target compound against two structural alternatives—2-Fluoro-4-hydroxybenzaldehyde and

3-Iodo-4-hydroxybenzaldehyde—to isolate the specific spectrometric signatures of the iodine

and fluorine substituents.
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Dominant Pathway: The lability of the C–I bond results in a characteristic [M-I]⁺ fragment,

distinguishing it from non-iodinated analogs.

Diagnostic Ion: The molecular ion (m/z 266) is distinct, but the base peak in Electron

Ionization (EI) is frequently the de-iodinated fragment or the benzoyl cation derivative.

Ortho-Effect: The 2-Fluoro substituent (ortho to the aldehyde) influences the abundance of

the [M-1]⁺ peak via inductive destabilization of the carbonyl hydrogen.

Experimental Methodology & Protocols
To ensure reproducibility, the following protocols are recommended for the characterization of

halogenated benzaldehydes.

Standardized Instrument Parameters
Parameter

Electron Ionization (GC-
MS)

Electrospray Ionization
(LC-MS)

Source Temp 230 °C 120 °C

Ionization Energy 70 eV
-4.5 kV (Negative Mode

preferred for Phenols)

Transfer Line 280 °C N/A

Scan Range m/z 40 – 400 m/z 100 – 600

Carrier Gas Helium (1.0 mL/min) N2 (Desolvation Gas)

Sample Preparation Protocol
Objective: Minimize oxidative degradation and iodine liberation prior to injection.

Solvent Selection: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Acetonitrile. Avoid

methanol if acetal formation is a concern during storage.

Filtration: Pass through a 0.22 µm PTFE filter to remove particulate iodine salts.
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In-Vial Stability: Analyze within 4 hours. Iodinated phenols are light-sensitive; use amber

vials.

Fragmentation Analysis: 2-Fluoro-4-hydroxy-5-
iodobenzaldehyde[1]
Structural Context

Formula: C₇H₄FIO₂

Exact Mass: 265.92 g/mol

Substituents:

Aldehyde (C1): Directs fragmentation via

-cleavage.

Fluorine (C2): Ortho to aldehyde; high electronegativity strengthens the C-F bond (rarely

lost).

Hydroxy (C4): Para to aldehyde; directs ionization in ESI(-).

Iodine (C5): Meta to aldehyde, Ortho to Hydroxy. Weak C-I bond is the primary

fragmentation site.

Predicted EI Fragmentation Pathway (70 eV)
The fragmentation is driven by two competing mechanisms:

-cleavage of the aldehyde and homolytic cleavage of the iodine atom.

Molecular Ion (M⁺, m/z 266): Visible but potentially low intensity due to the fragile C-I bond.

Loss of Hydrogen ([M-H]⁺, m/z 265): Typical benzylic hydrogen loss from the aldehyde

group.

Loss of Iodine ([M-I]⁺, m/z 139):Major Pathway. The C-I bond energy (~65 kcal/mol) is

significantly lower than C-H or C-F. This yields the 2-fluoro-4-hydroxybenzaldehyde radical
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cation equivalent.

Loss of Formyl Radical ([M-CHO]⁺, m/z 237):

-cleavage removing the aldehyde moiety.

Secondary Fragmentation (m/z 111): From the [M-I]⁺ ion (m/z 139), subsequent loss of CO

(28 Da) is common in phenolic systems, leading to a fluorinated cyclopentadienyl cation (m/z

111).

Visualization of Fragmentation Tree
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Figure 1: Predicted Electron Ionization (EI) fragmentation pathway. The loss of Iodine (m/z 139)

is the thermodynamically favored route.

Comparative Analysis: Target vs. Alternatives
To validate the identity of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde, it must be differentiated

from its structural analogs. The table below contrasts the target with Alternative A (Non-

iodinated) and Alternative B (Non-fluorinated).

Comparative Data Table
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Feature Target Compound Alternative A Alternative B

Name
2-Fluoro-4-hydroxy-5-

iodobenzaldehyde

2-Fluoro-4-

hydroxybenzaldehyde

3-Iodo-4-

hydroxybenzaldehyde

Molecular Weight 266 Da 140 Da 248 Da

Key Substituents -F, -OH, -I, -CHO -F, -OH, -CHO -OH, -I, -CHO

Molecular Ion (M⁺) m/z 266 m/z 140 m/z 248

Base Peak (Predicted) m/z 139 ([M-I]⁺)
m/z 139 ([M-H]⁺) or

111
m/z 121 ([M-I]⁺)

Iodine Loss (-127) Yes (Prominent) No Yes (Prominent)

Fluorine Signature
m/z 139 fragment

retains F

m/z 140 parent retains

F

No F (Fragment is m/z

121)

Isotopic Pattern
Monoisotopic (I, F are

single isotope)
Monoisotopic Monoisotopic

Differentiating Logic
Vs. Alternative A (The "Precursor"):

The target has a mass shift of +126 Da (Iodine replacing Hydrogen).

Fragmentation of the target produces the molecular ion of Alternative A (m/z 139/140)

inside the source. If you see m/z 140 but no m/z 266, your ionization energy may be too

high, causing complete in-source fragmentation.

Vs. Alternative B (The "Isomer/Analog"):

The target is +18 Da heavier due to Fluorine vs. Hydrogen.

Alternative B loses Iodine to form m/z 121 (hydroxybenzaldehyde cation). The target loses

Iodine to form m/z 139 (fluorohydroxybenzaldehyde cation). The 18 Da difference in the

fragment ions is diagnostic for the presence of Fluorine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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